Einecs 234-095-7
Description
IUPAC Name and Structural Formula
The IUPAC name for this compound is 9-hydroxy-9H-fluorene-9-carboxylic acid , reflecting its fluorene backbone substituted with hydroxyl (-OH) and carboxylic acid (-COOH) groups at the central carbon (C9). The structural formula (Fig. 1) consists of two benzene rings fused to a five-membered cyclopentane ring, with the hydroxyl and carboxylic acid groups attached to the bridging carbon.
Structural Formula
$$ \text{C}{14}\text{H}{10}\text{O}_{3} $$
(Fluorene system with -OH and -COOH at C9)
Synonyms and Registry Numbers
This compound is known by multiple synonyms, including flurenol , flurecol , and 9-hydroxyfluorene-9-carboxylic acid . Registry numbers vary across databases:
The dual CAS and EINECS listings suggest potential confusion between the parent compound and its derivatives. For example, 10532-56-6 corresponds to a salt form (9-hydroxyfluorene-9-carboxylic acid, N-methylmethanamine), while 467-69-6 represents the pure carboxylic acid.
Molecular Formula and Weight Variations
The molecular formula is consistently reported as C₁₄H₁₀O₃ for the base compound, yielding a molecular weight of 226.23 g/mol . Derivatives, such as esterified forms (e.g., flurenol-butyl or flurenol-methyl), exhibit formula variations:
| Derivative | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Flurenol-butyl | C₁₈H₁₈O₃ | 282.34 |
| Flurenol-methyl | C₁₅H₁₂O₃ | 240.25 |
These modifications alter physicochemical properties, such as solubility and bioavailability, without affecting the core fluorene structure.
Properties
CAS No. |
10532-56-6 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
9-hydroxyfluorene-9-carboxylic acid;N-methylmethanamine |
InChI |
InChI=1S/C14H10O3.C2H7N/c15-13(16)14(17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14;1-3-2/h1-8,17H,(H,15,16);3H,1-2H3 |
InChI Key |
DDJXSWMTBYWCBR-UHFFFAOYSA-N |
Canonical SMILES |
CNC.C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 234-095-7 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents like potassium permanganate, while reduction reactions might use reducing agents such as sodium borohydride. The major products formed from these reactions vary based on the specific reagents and conditions employed .
Scientific Research Applications
Einecs 234-095-7 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be employed in studies involving cellular mechanisms and interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Industrially, this compound is utilized in the production of various commercial products, contributing to advancements in technology and manufacturing .
Mechanism of Action
The mechanism of action of Einecs 234-095-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby influencing biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Analog Identification
Compounds analogous to EINECS 234-095-7 are identified via Tanimoto similarity scores calculated from PubChem 2D fingerprints, where a threshold ≥70% indicates structural analogs . For example:
- Chlorinated alkanes and mononitrobenzenes (covered in QSAR studies) share functional groups or substituent patterns that correlate with toxicity endpoints like acute aquatic toxicity .
- Organothiophosphates (used in pesticides) may exhibit similar reactivity or metabolic pathways due to sulfur-containing moieties .
Physicochemical Properties
Key properties for comparison include log Kow (octanol-water partition coefficient), water solubility, and molecular weight. For instance:
- Chlorinated alkanes with low water solubility (<1 mg/L) may mirror persistence traits of this compound in environmental matrices .
Toxicological Profiles
QSAR models predict acute toxicity using structural and property-based descriptors:
- Fish toxicity : Chlorinated alkanes with ≥3 chlorine atoms exhibit LC50 values <10 mg/L, comparable to highly toxic EINECS entries .
- Daphnid immobilization: Organothiophosphates with polar groups (e.g., P=O) show EC50 values <1 mg/L, suggesting acute aquatic hazards .
Regulatory and Risk Assessment
Under REACH, analogs from REACH Annex VI Table 3.1 (e.g., labeled carcinogens or mutagens) serve as proxies for hazard classification of unlabeled EINECS substances like 234-095-7 . For example:
- Anthracene oil (EINECS 292-602-7) and coal tar distillates (EINECS 266-026-1) are prioritized due to structural complexity and persistence, guiding read-across for 234-095-7 .
Research Findings and Limitations
- Coverage Efficiency : A small subset of 1,387 labeled REACH Annex chemicals can predict hazards for ~33,000 EINECS substances via similarity networks .
- Model Accuracy : QSARs for chlorinated alkanes achieve R² >0.85 for fish toxicity but underperform for endocrine disruption .
- Data Gaps : this compound lacks experimental data, necessitating conservative risk estimates based on analogs.
Preparation Methods
Direct Synthesis from Nickel Metal or Nickel Salts
Nickel compounds are commonly prepared by reacting nickel metal or nickel salts with appropriate reagents under controlled conditions. The main approaches include:
- Oxidation of Nickel Metal: Heating nickel metal in the presence of oxygen or air to form nickel oxides (e.g., NiO, Ni2O3).
- Precipitation from Nickel Salt Solutions: Reacting aqueous solutions of nickel salts (e.g., nickel sulfate, nickel chloride) with bases or other reagents to precipitate nickel hydroxides or other insoluble compounds.
- Thermal Decomposition: Heating nickel salts such as nickel nitrate or nickel carbonate to decompose them into nickel oxides.
Solid-State Reactions
Solid-state synthesis involves mixing solid precursors and heating them at high temperatures to induce chemical reactions without melting. For nickel compounds, this often includes:
- Mixing nickel oxide or nickel carbonate with other metal oxides or salts.
- Heating at temperatures typically ranging from 500°C to 1000°C to form mixed oxides or complex nickel compounds.
Mechanochemical Synthesis
Mechanochemical methods use mechanical energy, such as high-energy ball milling, to induce chemical reactions at room temperature or mild conditions. This method can facilitate the formation of nickel compounds without the need for high temperatures, offering advantages in energy efficiency and particle size control.
Specific Preparation Routes for Nickel Oxide (NiO)
Nickel oxide is a common nickel compound with applications in catalysis and ceramics. Preparation methods include:
| Method | Description | Conditions | Notes |
|---|---|---|---|
| Thermal Decomposition | Heating nickel nitrate or nickel carbonate to decompose into NiO | 300–600°C in air | Produces fine NiO powders |
| Direct Oxidation | Heating nickel metal in oxygen or air | 400–600°C | Produces NiO with controlled stoichiometry |
| Precipitation and Calcination | Precipitating nickel hydroxide from nickel salt solution, then calcining | Precipitation at room temp; calcination at 400–600°C | Allows control over particle size and purity |
Preparation of Other Nickel Compounds
Nickel Sulfides
Nickel sulfides (e.g., Ni3S2, NiS) are prepared by:
- Direct Combination: Heating nickel metal with sulfur at elevated temperatures (300–600°C).
- Precipitation: Reacting nickel salt solutions with sulfide ions (e.g., Na2S) to precipitate nickel sulfide.
Nickel Salts
Nickel salts such as nickel sulfate, nickel chloride, and nickel nitrate are typically prepared by:
- Dissolution of Nickel Metal or Oxides: Reacting nickel metal or nickel oxide with acids (e.g., sulfuric acid, hydrochloric acid, nitric acid).
- Crystallization: Evaporating the solution to obtain crystalline nickel salts.
Research Findings and Analytical Characterization
Preparation methods are often optimized and verified using analytical techniques such as:
- X-ray Diffraction (XRD): To confirm crystal structure and phase purity.
- Scanning Electron Microscopy (SEM): To analyze morphology and particle size.
- Energy Dispersive Spectroscopy (EDS): To verify elemental composition.
- Thermogravimetric Analysis (TGA): To study thermal stability and decomposition behavior.
Studies have shown that mechanochemical synthesis can produce nickel compounds with high purity and controlled particle size without high-temperature treatment, which is beneficial for catalytic applications. Solid-state reactions remain the standard for large-scale production due to their simplicity and scalability.
Summary Table of Preparation Methods for Nickel Compounds (EINECS 234-095-7)
| Nickel Compound Type | Preparation Method | Key Reagents/Precursors | Conditions | Advantages | Typical Applications |
|---|---|---|---|---|---|
| Nickel Oxide (NiO) | Thermal decomposition | Nickel nitrate, carbonate | 300–600°C | Fine powders, high purity | Catalysts, ceramics |
| Direct oxidation | Nickel metal + oxygen | 400–600°C | Controlled stoichiometry | Electronics, coatings | |
| Precipitation + calcination | Nickel salts + base | Room temp + 400–600°C | Particle size control | Battery materials | |
| Nickel Sulfides | Direct combination | Nickel metal + sulfur | 300–600°C | Simple, direct synthesis | Battery electrodes, catalysts |
| Precipitation | Nickel salts + sulfide ions | Ambient temperature | Mild conditions | Pigments, catalysts | |
| Nickel Salts | Acid dissolution | Nickel metal or oxide + acid | Ambient to mild heating | High purity crystalline salts | Electroplating, chemical synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
